Tungsten hexafluoride - 7783-82-6

Tungsten hexafluoride

Catalog Number: EVT-458418
CAS Number: 7783-82-6
Molecular Formula: F6W
WF6
Molecular Weight: 297.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tungsten hexafluoride (WF6) is a colorless, volatile inorganic compound. [] It plays a significant role in scientific research, particularly in the electronics industry, due to its unique properties and applications in chemical vapor deposition (CVD) processes. [, , , , , ]

Synthesis Analysis
  • Direct Fluorination of Tungsten: This method involves reacting tungsten powder with fluorine gas at a specific temperature and pressure. [, , , ] Electrolytic cells can be used to generate fluorine gas from potassium bifluoride. [] The purity of the fluorine gas is crucial and can be achieved through sodium fluoride adsorption with cryogenic mixtures. [] Fluidized bed reactors, which offer high reaction efficiency, are commonly employed for this process. [, ]
  • Reaction with Other Fluorinating Agents: Nitrogen trifluoride (NF3) can be used as an alternative fluorinating agent in reactions with tungsten powder. []
  • Substituted Derivatives: WF6 can undergo substitution reactions with various reagents to yield substituted derivatives. For example, reactions with dialkylamino trimethylsilanes produce dialkyl amino derivatives. [] Similarly, reactions with trimethylmethoxysilane lead to the formation of methoxytungsten(VI) fluorides. []
Molecular Structure Analysis
  • Reduction: WF6 can be reduced by hydrogen gas to yield metallic tungsten. This reaction is widely utilized in CVD processes for tungsten film deposition. [, , , , , , ]
  • Silane Reduction: Silane (SiH4) can also be used to reduce WF6, forming tungsten films. This reaction is particularly relevant in the microelectronics industry for creating tungsten interconnects. [, , , , , ]
  • Hydrolysis: WF6 undergoes hydrolysis, producing a series of fluorinated tungsten oxy-anions. [] The extent of hydrolysis and the resulting products are influenced by the basicity of the reaction medium. []
  • Reactions with Silanes: WF6 reacts with various silanes, such as alkylalkoxy- and alkylphenoxy-silanes, leading to the formation of substituted tungsten(VI) fluorides. []
  • Oxidation of Metals: WF6 can act as an oxidizing agent, oxidizing metals like silver and thallium in acetonitrile solution. []
Physical and Chemical Properties Analysis
  • Physical State: Colorless gas at room temperature. []
  • Boiling Point: 17.1°C. []
  • Melting Point: 2.5°C. []
  • Density: 12.9 g/cm3. []
  • Vapor Pressure: High vapor pressure, making it suitable for CVD applications. [, ]
  • Reactivity: Highly reactive, readily undergoing reduction and hydrolysis. [, ]
  • Corrosivity: Corrosive to many materials, requiring careful handling. []
Applications
  • Semiconductor Manufacturing: WF6 is extensively used in CVD processes for depositing tungsten films in semiconductor devices. [, , , , , , ] These tungsten films serve as interconnects, gate electrodes, and diffusion barriers, contributing to the functionality and performance of integrated circuits. [, , ]
  • Selective Deposition: WF6 allows for selective tungsten deposition on electrically conductive areas of a substrate, enabling precise control over film formation. [] This selectivity is crucial for creating intricate circuit patterns in microelectronic devices.
  • High Aspect Ratio Structures: WF6 deposition processes can achieve good step coverage, facilitating the coating of high aspect ratio features, such as trenches and vias, essential for creating three-dimensional structures in microchips. [, ]
  • Tungsten Silicide Formation: Reactions involving WF6 and silane can be used to deposit tungsten silicide barrier layers, which prevent interdiffusion between different materials in semiconductor devices. []
  • Atomic Layer Deposition (ALD): WF6 serves as a precursor in ALD processes, enabling the controlled deposition of thin films with atomic layer precision. [, ] This technique allows for the fabrication of highly uniform and conformal films, particularly beneficial for creating nanometer-scale structures.
  • Electron Beam-Induced Deposition (EBID): WF6 is also employed in EBID for fabricating submicron- or nanometer-scale structures. [] This technique utilizes a focused electron beam to decompose WF6, leading to localized tungsten deposition with high spatial resolution.
  • Research Tool: WF6 finds applications in research for studying gas-phase reactions, surface chemistry, and the properties of tungsten compounds. [, , , , ]
Future Directions
  • Enhanced CVD Processes: Developing improved CVD processes using WF6, focusing on higher deposition rates, better step coverage, and lower processing temperatures, remains a significant area of research. [, , , , ]

Hydrogen Fluoride (HF)

  • Compound Description: Hydrogen fluoride is a colorless gas or fuming liquid that is highly corrosive and toxic. It is a common impurity in crude Tungsten hexafluoride gas. [, , ]
  • Relevance: Hydrogen fluoride is a byproduct of reactions involving Tungsten hexafluoride, such as its synthesis and reactions with silicon-containing compounds. The presence of HF as an impurity in Tungsten hexafluoride can negatively affect the properties of deposited tungsten films. [, , , ]

Sodium Fluoride (NaF)

  • Compound Description: Sodium fluoride is a colorless inorganic salt used in various applications, including the purification of Tungsten hexafluoride. [, ]
  • Relevance: Sodium Fluoride acts as an absorbent for impurities, particularly Hydrogen fluoride, during the purification of crude Tungsten hexafluoride gas. This method highlights the reactivity difference between NaF and WF6, allowing for selective removal of HF. [, ]

Potassium Fluoride (KF)

  • Compound Description: Potassium fluoride is a white, ionic solid similar to Sodium fluoride in its application for purifying Tungsten hexafluoride.
  • Relevance: Potassium fluoride can be used interchangeably with Sodium fluoride in the absorption column for purifying Tungsten hexafluoride. This suggests that both alkali metal fluorides share a similar affinity towards HF, facilitating its removal from WF6.

Tungsten Powder

  • Compound Description: Tungsten powder is a fine, gray powder, serving as the primary source of tungsten in the production of Tungsten hexafluoride.
  • Relevance: Tungsten powder reacts directly with fluorine gas to yield Tungsten hexafluoride. This reaction forms the basis for the industrial production of WF6, highlighting the direct chemical relationship between the two compounds.

Nitrogen (N2)

  • Compound Description: Nitrogen, a colorless and odorless gas, is utilized as a diluent in the synthesis of Tungsten hexafluoride and as a carrier gas during purification. [, ]
  • Relevance: High-purity nitrogen is mixed with fluorine gas to control the reaction rate during the synthesis of Tungsten hexafluoride. Additionally, it is used as a carrier gas in the purification process, suggesting its inertness towards WF6. [, ]

Reference Links:

Nitrogen trifluoride (NF3)

  • Compound Description: Nitrogen trifluoride is a colorless and odorless gas. It can be used as a fluorinating agent in the synthesis of Tungsten hexafluoride.
  • Relevance: Nitrogen trifluoride can be used as an alternative to fluorine gas in reacting with tungsten powder to synthesize Tungsten hexafluoride. This suggests a similarity in reactivity between NF3 and F2 towards tungsten, leading to the formation of WF6.

Silane (SiH4)

  • Compound Description: Silane is a colorless, flammable gas used in the semiconductor industry for depositing silicon and, in this context, for reducing Tungsten hexafluoride to tungsten. [, , , ]
  • Relevance: Silane is a key reactant in the chemical vapor deposition (CVD) of tungsten from Tungsten hexafluoride. It acts as a reducing agent, converting WF6 to tungsten, and significantly influencing the deposition rate and properties of the resulting tungsten film. [, , , ]

Dichlorosilane (SiH2Cl2)

  • Compound Description: Dichlorosilane is a chemical compound used in the semiconductor industry for depositing silicon and, similarly to silane, for reducing Tungsten hexafluoride to tungsten. [, ]
  • Relevance: Dichlorosilane can be used as an alternative reducing agent to silane in the CVD of tungsten from Tungsten hexafluoride. This suggests that both silicon hydrides can effectively reduce WF6, though the choice between them can impact the properties of the deposited tungsten film. [, ]

Tungsten subfluorides (WFx, x<6)

  • Compound Description: Tungsten subfluorides are intermediate compounds formed during the reduction of Tungsten hexafluoride. They are highly reactive and play a critical role in selectivity loss during tungsten CVD.
  • Relevance: These subfluorides, generated on tungsten surfaces during CVD processes, can desorb and migrate within the reaction chamber. This migration can lead to the unwanted deposition of tungsten on other surfaces like silicon dioxide, impacting the selectivity of the Tungsten hexafluoride reduction process.

Tungsten Oxyfluorides (WOxFy)

  • Compound Description: Tungsten oxyfluorides are a group of compounds containing tungsten, oxygen, and fluorine. They can form as byproducts in reactions involving Tungsten hexafluoride and oxygen-containing species. [, ]
  • Relevance: While not directly mentioned in the provided abstracts, the potential formation of tungsten oxyfluorides is implicit due to the presence of oxygen (from sources like SiO2) and the use of WF6 in CVD processes. These oxyfluorides can impact the properties of deposited tungsten films and the overall CVD process. [, ]

Tungsten Silicide (WSi2)

  • Compound Description: Tungsten silicide is a compound of tungsten and silicon commonly used in the semiconductor industry for its electrical conductivity and barrier properties. It can form during the CVD of tungsten from Tungsten hexafluoride on silicon substrates. [, , , ]

Tungsten Nitride (WNx)

  • Compound Description: Tungsten nitride is a compound of tungsten and nitrogen, valued for its electrical conductivity, barrier properties, and diffusion barrier applications in microelectronics. [, ]
  • Relevance: Tungsten nitride is investigated as an alternative material to Tungsten silicide for barrier layers in microelectronic devices. Similar to Tungsten silicide, it can be deposited using modified CVD processes involving Tungsten hexafluoride. The choice between tungsten nitride and tungsten silicide depends on the specific requirements of the application, including thermal stability and compatibility with other materials. [, ]

Tungsten Carbide (WC)

  • Compound Description: Tungsten carbide is a compound known for its extreme hardness and wear resistance, commonly used in cutting tools and wear-resistant surfaces.
  • Relevance: Tungsten carbide coatings can be produced using chemical vapor deposition methods with Tungsten hexafluoride as a precursor. The inclusion of carbon-containing gases, like fluorocarbons, in the CVD process allows for the formation of tungsten carbide. These coatings offer enhanced hardness and durability compared to pure tungsten films, expanding the potential applications of WF6-based deposition processes.

Molybdenum Hexafluoride (MoF6)

  • Compound Description: Molybdenum hexafluoride is a volatile, colorless liquid that shares structural and chemical similarities with Tungsten hexafluoride. [, ]
  • Relevance: Molybdenum hexafluoride is often studied alongside Tungsten hexafluoride in research involving the deposition of refractory metals. Its similar reactivity and volatility make it a relevant compound for comparative analysis, providing insights into the underlying chemical processes of Tungsten hexafluoride-based reactions. [, ]

Properties

CAS Number

7783-82-6

Product Name

Tungsten hexafluoride

IUPAC Name

hexafluorotungsten

Molecular Formula

F6W
WF6

Molecular Weight

297.8 g/mol

InChI

InChI=1S/6FH.W/h6*1H;/q;;;;;;+6/p-6

InChI Key

NXHILIPIEUBEPD-UHFFFAOYSA-H

SMILES

F[W](F)(F)(F)(F)F

Solubility

Reacts with water
Decomposes in water
Very soluble in carbon tetrachloride, cyclohexane
Solubility in anhydrous hexafluoride: 3.14 moles/1000 g HF
MIscible with many colvents (e.g. cyclohexane, carbon tetrachloride)

Canonical SMILES

F[W](F)(F)(F)(F)F

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